(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
“(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone” is a chemical compound with the molecular formula C13H22N2O2. It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.33 g/mol. It is available in liquid form .
Scientific Research Applications
Synthesis and Structural Analysis
Research focuses on the synthesis of azabicycloheptanones and related compounds from pyrrole, highlighting methodologies that could be applicable to similar compounds like "(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone". Gilchrist et al. (1997) demonstrated the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, employing catalytic hydrogenation and cyclisation techniques that might be relevant for synthesizing and studying the structural properties of similar complex molecules (Gilchrist, Lemos, & Ottaway, 1997).
Chemical Transformations and Reactivity
Krow et al. (2002) discussed the synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane as a synthon for methano-bridged pyrrolidines, which might provide insights into the reactivity and potential transformations for structurally similar compounds (Krow, Yuan, Lin, & Sonnet, 2002).
Crystal Structure
Butcher et al. (2006) explored the crystal structure of a compound with a pyrrolidine ring, offering a foundational understanding of how similar structures can be analyzed to determine molecular geometry and interactions, which may be relevant for the compound (Butcher, Bakare, & John, 2006).
Synthetic Applications
Hart and Rapoport (1999) reported on the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, which might provide useful analogies for the synthesis and application of complex bicyclic structures in medicinal chemistry and drug development (Hart & Rapoport, 1999).
Properties
IUPAC Name |
(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-pyrrolidin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-12-10-5-11(12)8-15(7-10)13(16)9-3-4-14-6-9/h9-12,14H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSVORKIXWOKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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